molecular formula C8H5NO2 B1500790 2-Formylphenyl cyanate CAS No. 90430-51-6

2-Formylphenyl cyanate

Cat. No.: B1500790
CAS No.: 90430-51-6
M. Wt: 147.13 g/mol
InChI Key: MOSCIEHDSZMIJS-UHFFFAOYSA-N
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Description

2-Formylphenyl cyanate (CAS 90430-51-6) is a benzaldehyde derivative and a phenyl cyanate compound of interest in synthetic organic chemistry. It has a molecular formula of C8H5NO2 and a molecular weight of 147.13 g/mol . The compound's structure features both a formyl group and a cyanate ester functional group on the same aromatic ring, making it a potential multi-functional building block or synthetic intermediate for the preparation of more complex molecules . Phenyl cyanates in general are synthesized from phenols . Calculated physical properties for this compound include a density of 1.242 g/cm³ and a boiling point of approximately 255°C . This product is intended for research and development purposes in a laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and handle the material in accordance with established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-formylphenyl) cyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2/c9-6-11-8-4-2-1-3-7(8)5-10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOSCIEHDSZMIJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00665456
Record name 2-Formylphenyl cyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00665456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90430-51-6
Record name 2-Formylphenyl cyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00665456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Formylphenyl Cyanate and Analogous Aryl O Cyanate Esters

Direct Cyanation of Phenolic Precursors

The most prevalent and straightforward method for the synthesis of aryl O-cyanate esters is the direct conversion of a phenolic hydroxyl group into a cyanate (B1221674) ester functionality. This transformation is typically accomplished through nucleophilic substitution reactions or, less commonly, via catalytic approaches.

Nucleophilic Substitution Approaches Utilizing Cyanogen (B1215507) Halides

The reaction of a phenol (B47542) with a cyanogen halide, most commonly cyanogen bromide (BrCN), in the presence of a base is the most widely adopted method for preparing aryl cyanate esters. mdpi.com This reaction proceeds via a nucleophilic attack of the phenoxide ion on the electrophilic carbon of the cyanogen halide.

The general mechanism involves the deprotonation of the phenolic precursor by a base, typically a tertiary amine such as triethylamine (B128534), to form a more nucleophilic phenoxide anion. This anion then displaces the halide from the cyanogen halide, resulting in the formation of the aryl O-cyanate ester and a salt byproduct. The reaction is generally performed at low temperatures in an inert solvent to minimize side reactions. scispace.com

While a direct synthesis of 2-formylphenyl cyanate is not extensively detailed in the reviewed literature, the synthesis of analogous aryl cyanates provides a clear procedural framework. For instance, various substituted phenols have been successfully converted to their corresponding cyanate esters using this methodology.

Table 1: Examples of Aryl O-Cyanate Ester Synthesis via Direct Cyanation

Phenolic Precursor Cyanating Agent Base Solvent Temperature Product Reference
Bisphenol-A Cyanogen Bromide Triethylamine Acetone -15°C to 0°C Bisphenol-A dicyanate scispace.com
p-hydroxy benzaldehyde Cyanogen Bromide Triethylamine Not Specified Not Specified 1,5-bis(4-cyanatophenyl)penta-1,4-dien-3-one scispace.com

This table is generated based on data from the text and is for illustrative purposes.

It is important to note that cyanogen halides are toxic and moisture-sensitive, requiring careful handling and anhydrous reaction conditions. researchgate.net

Catalytic Approaches in O-Cyanate Ester Synthesis

The development of catalytic methods for the synthesis of aryl O-cyanate esters is an area of interest to circumvent the use of stoichiometric and toxic reagents like cyanogen halides. However, the literature predominantly focuses on the catalytic cyanation of aryl halides to form aryl nitriles (Ar-CN), which involves the formation of a carbon-carbon bond. organic-chemistry.org

Catalytic methods for the direct formation of an oxygen-carbon bond to yield aryl O-cyanate esters (Ar-O-CN) from phenols are less common. Research in this specific area is not as extensive as for the synthesis of aryl nitriles. Therefore, established and widely applicable catalytic protocols for the direct O-cyanation of phenols remain a developing field.

Indirect Synthetic Routes via Precursor Transformations

Indirect routes to aryl O-cyanate esters involve the synthesis of a suitable precursor molecule followed by one or more transformations to introduce the cyanate ester functionality. These methods can be advantageous when the desired substitution pattern is not readily accessible through direct cyanation of a phenolic starting material.

Derivatization from Related Phenyl Isocyanates or Formylphenyl Derivatives

The conversion of phenyl isocyanates to aryl cyanates is not a commonly employed synthetic strategy. In fact, the reverse transformation, the thermal or catalytic rearrangement of aryl cyanates to aryl isocyanates, is a well-documented process. This suggests that aryl isocyanates are generally more thermodynamically stable than their cyanate ester isomers, making the forward reaction synthetically challenging.

Multi-Step Conversions Involving Phenol and Formyl Group Introduction

A plausible and versatile indirect route to this compound involves a multi-step sequence starting from a simple phenolic compound. This approach first introduces the formyl group onto the aromatic ring, followed by the conversion of the phenolic hydroxyl group to the cyanate ester.

The initial step, the ortho-formylation of a phenol, can be accomplished using several named reactions, including the Reimer-Tiemann reaction and the Duff reaction.

Reimer-Tiemann Reaction : This reaction involves the treatment of a phenol with chloroform (B151607) in the presence of a strong base, such as potassium hydroxide, to introduce a formyl group predominantly at the ortho position. wikipedia.orgkhanacademy.orgscienceinfo.com The reaction proceeds through the formation of a dichlorocarbene (B158193) intermediate. wikipedia.org

Duff Reaction : The Duff reaction utilizes hexamethylenetetramine as the formylating agent in the presence of an acid, also favoring ortho-formylation of phenols. wikipedia.orgecu.edunih.govchem-station.com

Once the 2-formylphenol (salicylaldehyde) is synthesized, the phenolic hydroxyl group can be converted to a cyanate ester using the direct cyanation methodology described in section 2.1.1. mdpi.com This would involve the reaction of 2-formylphenol with cyanogen bromide in the presence of a suitable base like triethylamine at low temperatures.

Table 2: Proposed Multi-Step Synthesis of this compound

Step Reaction Reactants Reagents Product
1 Ortho-formylation (e.g., Reimer-Tiemann) Phenol Chloroform, KOH 2-Formylphenol (Salicylaldehyde)

This table is generated based on data from the text and is for illustrative purposes.

This multi-step approach offers the flexibility to introduce a variety of substituents on the phenolic ring prior to formylation and cyanation, allowing for the synthesis of a range of functionalized aryl O-cyanate esters.

Mechanistic Investigations of Chemical Transformations Involving 2 Formylphenyl Cyanate

Reactivity of the O-Cyanate Ester Functional Group

The cyanate (B1221674) ester group (-OCN) is well-documented for its ability to undergo polymerization to form highly cross-linked, thermally stable polycyanurate networks. This transformation is of significant interest in the materials science field for applications in aerospace and electronics. nih.gov The reactivity of the cyanate group is primarily characterized by its susceptibility to nucleophilic attack and its propensity for cyclotrimerization.

Nucleophilic Addition Pathways

The carbon atom of the cyanate group is electrophilic and can be attacked by nucleophiles. While the cyano group (-CN) itself is an ambident nucleophile with two potential nucleophilic centers, the cyanate ester functionality typically reacts at the carbon atom. kerala.gov.in The presence of the ortho-formyl group, an electron-withdrawing substituent, is expected to enhance the electrophilicity of the cyanate carbon, making it more susceptible to nucleophilic addition. mdpi.com

Nucleophilic addition to the cyanate ester can initiate polymerization or lead to the formation of discrete small molecules, depending on the nature of the nucleophile and the reaction conditions. For instance, phenols can react with cyanate esters to form imidocarbonates, which are key intermediates in the cyclotrimerization process. The general mechanism involves the attack of the nucleophile on the cyanate carbon, leading to a tetrahedral intermediate that can then rearrange or react further.

Cyclotrimerization Mechanisms in Polycyanurate Formation

The hallmark reaction of cyanate esters is their thermal or catalytically induced cyclotrimerization to form a stable, six-membered triazine ring, resulting in a polycyanurate network. nih.gov This process is a step-growth polymerization that proceeds through a series of nucleophilic additions. The generally accepted mechanism for the uncatalyzed thermal cyclotrimerization of aryl cyanates involves the formation of a cyclic trimer through a series of intermediates.

The process is thought to be initiated by the reaction of two cyanate ester molecules to form a cyclic dimer, which then reacts with a third cyanate ester molecule to yield the triazine ring. The presence of impurities, such as phenols, can catalyze the reaction by forming imidocarbonate intermediates, which are more reactive towards cyclization. The ortho-formyl group in 2-formylphenyl cyanate can potentially influence the electronic and steric environment of the cyanate group, thereby affecting the kinetics and mechanism of cyclotrimerization.

Polymerization Kinetic Studies

Table 1: Representative Kinetic Parameters for the Polymerization of Aryl Cyanate Esters This table presents typical kinetic data for aryl cyanate esters, which can be used as an estimate for the behavior of this compound.

Cyanate EsterMethodActivation Energy (Ea) (kJ/mol)Pre-exponential Factor (A) (s⁻¹)Reaction Order (n)
Phenyl Cyanate EsterDSC (Isoconversional)70.1 - 73.2--
Bisphenol A DicyanateDSC (Model Fitting)~95-Autocatalytic
Rigid Tricyanate EsterDSC (Isoconversional)Varies with conversionVaries with conversionQuasi-single-step, auto-catalytic

Data compiled from various sources. mdpi.comresearchgate.net

Reactivity of the Formyl Moiety (Aldehyde Functionality)

The formyl group (-CHO) is a versatile functional group that readily undergoes a variety of chemical transformations, most notably condensation reactions with nucleophiles and participation in cyclization reactions to form heterocyclic structures. The reactivity of the aldehyde in this compound is influenced by the electronic properties of the ortho-cyanate ester group.

Condensation Reactions with Nitrogen Nucleophiles (e.g., Schiff Base Formation)

Aldehydes readily react with primary amines to form imines, also known as Schiff bases, through a nucleophilic addition-elimination mechanism. ijacskros.comchemsociety.org.ng This reaction is typically catalyzed by either acid or base. chemsociety.org.ng The reaction of this compound with a primary amine would yield a Schiff base where the imine functionality is ortho to the cyanate ester group.

The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, forming a carbinolamine intermediate. ijacskros.com Subsequent dehydration of the carbinolamine, which is the rate-determining step, leads to the formation of the imine. The ortho-cyanate group, being electron-withdrawing, can be expected to increase the electrophilicity of the carbonyl carbon, thus potentially accelerating the initial nucleophilic attack by the amine.

Table 2: General Conditions for Schiff Base Formation This table outlines typical conditions for the synthesis of Schiff bases from aldehydes and amines.

AldehydeAmineCatalystSolventTemperature (°C)
Aromatic AldehydePrimary Aromatic AmineAcetic AcidEthanol (B145695)Reflux
Aromatic AldehydePrimary Aliphatic AmineNone or mild acid/baseVariousRoom Temp to Reflux
Benzaldehyden-butylamineNoneMethanol5 - 45

Data compiled from various sources. ijacskros.commdpi.com

Cyclization Reactions and Heterocyclic Compound Synthesis

The Schiff bases derived from this compound are valuable intermediates for the synthesis of a variety of heterocyclic compounds, particularly quinazolines and related fused-ring systems. The proximity of the newly formed imine bond to the cyanate ester group allows for intramolecular cyclization reactions.

For instance, the reaction of a 2-aminobenzaldehyde (B1207257) derivative (which can be conceptually linked to the reactivity of the Schiff base from this compound) with various reagents can lead to the formation of quinazolines. organic-chemistry.orgnih.gov The general strategy involves the formation of an intermediate that possesses both a nucleophilic nitrogen and an electrophilic center, which then undergo an intramolecular cyclization. In the case of Schiff bases from this compound, the cyanate group itself or a derivative thereof could act as the electrophile for the cyclization step, leading to novel heterocyclic structures. The synthesis of quinazolines from 2-azidobenzaldehydes also provides a model for the types of cyclization reactions that could be envisioned. preprints.orgpreprints.org

Multicomponent Reaction Pathways

There is no specific data available in the scientific literature detailing multicomponent reaction pathways for this compound. Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials. wikipedia.orgwikipedia.orgnih.gov

Given the presence of the aldehyde functionality, it is plausible to hypothesize that this compound could act as the carbonyl component in well-known MCRs. For instance, in a hypothetical Passerini reaction , this compound could react with a carboxylic acid and an isocyanide. wikipedia.orgnih.gov Similarly, in a potential Ugi reaction , it could react with an amine, a carboxylic acid, and an isocyanide. wikipedia.orgnih.govorganic-chemistry.org However, without experimental evidence, the influence of the ortho-cyanate group on the reactivity of the aldehyde and the potential for any subsequent reactions of the cyanate functionality remain speculative. No studies have been published that investigate or provide data on such reactions for this specific compound.

Tandem and Cascade Reactions Involving Both Formyl and Cyanate Functionalities

No specific research findings or detailed mechanistic data on tandem or cascade reactions that simultaneously involve both the formyl and cyanate functionalities of this compound are available in the current scientific literature.

Tandem or cascade reactions are sequential processes in which the product of an initial reaction becomes the substrate for a subsequent transformation, all occurring in a single pot without the isolation of intermediates. The ortho-positioning of the formyl and cyanate groups in this compound theoretically allows for intramolecular tandem or cascade sequences. For example, an initial reaction at the formyl group could be followed by an intramolecular cyclization involving the cyanate group. Such a reaction could potentially lead to the formation of novel heterocyclic scaffolds.

Despite the synthetic potential, no studies have been published that explore or confirm such reaction pathways for this compound. Therefore, no data tables or detailed research findings on this topic can be provided. The investigation of such intramolecular transformations remains an unexplored area of research for this particular bifunctional compound.

Polymerization and Macromolecular Architectures Derived from 2 Formylphenyl Cyanate

Homopolymerization Pathways and Polycyanurate Network Formation

The primary mechanism for the polymerization of cyanate (B1221674) esters is a polycyclotrimerization reaction of the cyanate (-O-C≡N) functional groups. This reaction leads to the formation of a highly crosslinked, three-dimensional network structure composed of thermally stable triazine rings. This network is the basis for the excellent thermomechanical properties of polycyanurate resins.

Thermal Polymerization Regimes

The homopolymerization of a cyanate ester like 2-Formylphenyl cyanate can be initiated by thermal energy. The curing process is typically characterized by differential scanning calorimetry (DSC), which would reveal the exothermic heat of reaction and the temperature range over which polymerization occurs. For most cyanate esters, uncatalyzed thermal curing requires temperatures in the range of 150°C to 300°C. The ortho-formyl group in this compound, being an electron-withdrawing group, might influence the reactivity of the cyanate group, potentially affecting the curing temperature and kinetics.

A hypothetical thermal polymerization profile for this compound is presented in Table 1. This table is illustrative and based on typical values for other aromatic cyanate esters.

Table 1: Hypothetical Thermal Polymerization Characteristics of this compound

Parameter Expected Range
Onset of Exotherm (°C) 180 - 220
Peak Exotherm Temperature (°C) 230 - 270
Heat of Polymerization (ΔH, J/g) 300 - 450

Catalytic Polymerization Systems

To reduce the curing temperature and accelerate the polymerization rate, various catalysts are often employed. Transition metal complexes, such as those containing copper, cobalt, or zinc, are highly effective catalysts for the cyclotrimerization of cyanate esters. Active hydrogen compounds, like nonylphenol, are often used as co-catalysts. For this compound, a catalytic system would be expected to significantly lower the polymerization temperatures, as illustrated in the hypothetical data in Table 2.

Table 2: Hypothetical Effect of Catalyst on Polymerization of this compound

Catalyst System Onset of Exotherm (°C) Peak Exotherm Temperature (°C)
Uncatalyzed 180 - 220 230 - 270
Copper (II) Acetylacetonate 120 - 150 160 - 190

Copolymerization Strategies

Copolymerization is a common strategy to tailor the properties of thermosetting resins. By incorporating other reactive monomers, it is possible to modify characteristics such as toughness, processability, and cost.

Incorporation into Thermosetting Resin Systems (e.g., with Bismaleimides, Epoxies, Benzoxazines)

Bismaleimides (BMI): Copolymerization of cyanate esters with bismaleimides can lead to the formation of so-called "BT resins" (Bismaleimide-Triazine). These materials can exhibit improved toughness and higher service temperatures compared to the individual homopolymers. The formyl group of this compound could potentially participate in side reactions with the maleimide (B117702) group, leading to complex network structures.

Epoxies: Blending cyanate esters with epoxy resins is a well-established method to improve toughness and adhesion while reducing cost. The reaction between the cyanate and epoxy groups can form oxazoline (B21484) rings, in addition to the cyclotrimerization of the cyanate groups, resulting in a hybrid network. The reactivity of the formyl group would need to be considered in such a system.

Benzoxazines: Benzoxazines are another class of thermosetting resins that can be copolymerized with cyanate esters. The ring-opening polymerization of benzoxazine (B1645224) can be initiated by the phenolic hydroxyl groups that can form during the cyanate ester curing process. This can lead to interpenetrating polymer networks (IPNs) or co-reacted networks with enhanced properties.

Control of Network Density and Crosslinking

The crosslink density of the final polymer network is a critical factor determining its properties. In the homopolymer of this compound, the crosslink density would be primarily determined by the efficiency of the cyclotrimerization reaction.

In copolymer systems, the network density can be controlled by adjusting the ratio of the comonomers. For instance, increasing the proportion of a difunctional epoxy resin in a blend with a difunctional cyanate ester would generally lead to a lower crosslink density compared to the pure polycyanurate network, as the oxazoline linkages are less densely crosslinked than the triazine rings. The presence of the monofunctional formyl group on each aromatic ring of this compound would not directly contribute to the primary crosslinking via cyclotrimerization, but its steric hindrance and electronic effects could influence the final network structure.

Structure-Property Relationships in Poly(this compound) Networks

The properties of the cured polycyanurate network are directly related to its molecular structure. The high density of aromatic rings and the stable triazine crosslinks are responsible for the characteristic high thermal stability and low flammability of these materials.

The presence of the formyl group in the poly(this compound) network would be expected to have a significant impact on its properties. The polar nature of the formyl group could increase the dielectric constant and moisture absorption compared to a non-substituted polycyanurate. It might also provide a reactive site for post-curing modifications or for creating specific interactions within the polymer network, potentially affecting the mechanical properties.

A summary of the expected structure-property relationships for a hypothetical poly(this compound) network is provided in Table 3.

Table 3: Hypothetical Structure-Property Relationships for Poly(this compound) Networks

Property Expected Influence of this compound Structure
Glass Transition Temperature (Tg) High, likely > 250°C, due to the rigid aromatic backbone and high crosslink density. The formyl group's polarity might slightly increase Tg due to dipole-dipole interactions.
Thermal Stability (Td) High, with decomposition temperatures typically above 400°C in an inert atmosphere, characteristic of polycyanurate networks.
Dielectric Constant Potentially higher than unsubstituted aromatic polycyanurates due to the polar formyl group.
Mechanical Properties Expected to be a rigid, high-modulus material. The formyl group could potentially influence toughness through intermolecular interactions.

Influence of Monomer Purity on Curing and Polymer Morphology

The purity of the this compound monomer is a critical factor that significantly influences its curing process and the resulting morphology of the polycyanurate network. Impurities can act as catalysts or inhibitors, altering the reaction kinetics and the final properties of the cured polymer.

Detailed Research Findings:

While specific research on this compound is limited, general principles from cyanate ester chemistry can be applied to understand the potential effects of impurities. Common impurities in cyanate ester synthesis include unreacted phenolic precursors (e.g., 2-hydroxybenzaldehyde for this compound), residual catalysts from the cyanation reaction, and moisture.

Catalyst Residues: Residual metal catalysts, often used in the synthesis of cyanate esters, can accelerate the curing reaction. researchgate.net However, their presence in the final polymer can be detrimental, potentially reducing the thermal and hydrolytic stability of the resin. researchgate.net The type and concentration of the residual catalyst can lead to variations in the curing profile and the ultimate performance of the material. researchgate.net

Moisture: Moisture is a known inhibitor of cyanate ester polymerization. osti.gov Water can react with the cyanate group to form carbamates, which can then decompose at elevated temperatures to release carbon dioxide, leading to voids in the final polymer. osti.gov This porosity can significantly compromise the mechanical and dielectric properties of the material. Therefore, stringent control of moisture content during monomer synthesis, storage, and processing is crucial.

The following interactive data table illustrates the hypothetical influence of different impurity levels on the curing characteristics of a generic cyanate ester, which can be extrapolated to this compound.

Impurity Type Impurity Level (%) Curing Onset Temperature (°C) Peak Exotherm Temperature (°C) Resulting Polymer Morphology
None (High Purity) 0.1220280Homogeneous, highly cross-linked network
Phenolic (2-hydroxybenzaldehyde) 2.0205265Potentially altered network with some imidocarbonate linkages, possible phase separation
Residual Catalyst (e.g., Copper complex) 0.5190250Accelerated curing, potential for localized network heterogeneity
Moisture 1.0225285Increased porosity, potential for micro-voids

Note: The data in this table is illustrative and based on general knowledge of cyanate ester chemistry. Specific values for this compound would require experimental verification.

Advanced Composite Materials Development

The unique properties of polycyanurate resins make them excellent candidates for the matrix material in advanced composite materials, particularly in the aerospace, satellite, and high-performance automotive sectors. kinampark.comresearchgate.netyoutube.com The introduction of a formyl group in this compound offers a reactive handle for further chemical modifications, potentially leading to composites with tailored properties.

Detailed Research Findings:

While specific applications of this compound in composites are not widely reported, the general advantages of using functionalized cyanate esters can be discussed. The formyl group can be utilized for post-curing modifications, such as cross-linking with other reactive polymers or grafting of functional molecules to the composite interface. This could lead to enhanced interfacial adhesion between the polycyanurate matrix and reinforcing fibers (e.g., carbon, glass, or aramid fibers), which is a critical factor for improving the mechanical performance of the composite. expresspolymlett.com

Cyanate ester composites are known for their:

High Thermal Stability: Capable of continuous service at elevated temperatures. iastate.eduacs.org

Excellent Dielectric Properties: Low dielectric constant and loss tangent make them suitable for radomes and other electronic applications. researchgate.net

Low Moisture Absorption: Results in better dimensional stability in humid environments compared to epoxy-based composites. kinampark.com

Good Mechanical Properties: High strength and stiffness, although they can be brittle. researchgate.net

The development of advanced composites using this compound could involve blending it with other resins, such as epoxies or bismaleimides, to achieve a balance of properties like toughness, processability, and cost. researchgate.net The formyl group could also be used to create interpenetrating polymer networks (IPNs) with improved toughness and damage tolerance.

The table below presents typical properties of cyanate ester-based composites compared to conventional epoxy-based systems, highlighting the potential advantages of using a cyanate ester matrix.

Property Cyanate Ester Composite (Typical) Epoxy Composite (Typical)
Glass Transition Temperature (Tg) 250 - 350 °C150 - 220 °C
Service Temperature Up to 300 °CUp to 180 °C
Dielectric Constant (1 MHz) 2.8 - 3.23.5 - 4.5
Moisture Absorption (%) 0.5 - 1.51.0 - 3.0
Flexural Strength (MPa) 800 - 1200900 - 1500
Interlaminar Shear Strength (MPa) 60 - 9070 - 100

Note: The data in this table represents typical values for generic cyanate ester and epoxy composites and may vary depending on the specific resin, fiber, and manufacturing process. The properties of a composite based on this compound would need to be experimentally determined.

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Formylphenyl Cyanate Systems

Vibrational Spectroscopy (FTIR, Raman) for Mechanistic Intermediates

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, is a powerful tool for identifying functional groups and tracking their changes during a chemical reaction. These methods are complementary, as FTIR is more sensitive to polar bonds while Raman excels in detecting non-polar, symmetrical bonds. nih.gov For 2-formylphenyl cyanate (B1221674), these techniques provide distinct signatures for the key functional groups.

The cyanate group (-OCN) displays a very strong and characteristic asymmetric stretching vibration (ν(C≡N)) in the infrared spectrum, typically appearing around 2240-2280 cm⁻¹. wikipedia.org This high-frequency band is due to the carbon-nitrogen triple bond. wikipedia.org The formyl group (-CHO) also has several characteristic vibrations. The C=O stretching band is found in the 1710-1685 cm⁻¹ region for aromatic aldehydes. orgchemboulder.com Additionally, a unique C-H stretching vibration for the aldehyde proton appears between 2830-2695 cm⁻¹. orgchemboulder.comuc.edu The aromatic ring itself contributes to the spectra with C=C stretching bands from 1600-1475 cm⁻¹ and C-H stretching from 3100-3000 cm⁻¹. libretexts.org

During a reaction, the formation or consumption of intermediates can be monitored by the appearance or disappearance of these characteristic bands. For instance, if 2-formylphenyl cyanate undergoes cyclization, the intense ν(C≡N) band of the cyanate group would decrease in intensity, while new bands corresponding to the formed cyclic structure would emerge. This allows for real-time tracking of mechanistic pathways.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-HStretching3100 - 3000Medium
Aldehyde C-HStretching2830 - 2695Weak to Medium
Cyanate (-OCN)Asymmetric C≡N Stretch2280 - 2240Strong, Sharp
Aldehyde (C=O)Stretching1710 - 1685Strong
Aromatic C=CIn-ring Stretching1600 - 1475Medium to Weak

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Product Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of molecules in solution. nih.gov Its non-invasive nature makes it ideal for monitoring the progress of chemical reactions over time. mt.comasahilab.co.jp For this compound, both ¹H and ¹³C NMR provide a detailed picture of the molecular structure.

In the ¹H NMR spectrum, the aldehyde proton is highly diagnostic, appearing in the deshielded region of 9-10 ppm. orgchemboulder.commodgraph.co.uk The aromatic protons would appear between 7-8.5 ppm, with their specific chemical shifts and coupling patterns determined by the electronic effects of the formyl and cyanate substituents. In ¹³C NMR, the carbonyl carbon of the aldehyde is also highly characteristic, with a chemical shift in the range of 185-195 ppm. The carbon of the cyanate group and the aromatic carbons would also have distinct signals. nrel.govnih.gov

By acquiring a series of NMR spectra at regular time intervals, one can monitor a reaction involving this compound. nih.gov The disappearance of reactant signals (e.g., the aldehyde proton at ~10 ppm) and the simultaneous appearance of new signals corresponding to products can be quantified to determine reaction kinetics. This method allows for the unambiguous identification of reaction products by elucidating their complete chemical structure through various 1D and 2D NMR experiments.

NucleusFunctional GroupPredicted Chemical Shift (ppm)
¹HAldehyde (-CHO)9.5 - 10.5
¹HAromatic (Ar-H)7.0 - 8.5
¹³CAldehyde (C=O)185 - 195
¹³CAromatic (Ar-C)120 - 150
¹³CCyanate (-OCN)~110

Mass Spectrometry for Reaction Product Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). It is also invaluable for structural elucidation through the analysis of fragmentation patterns. acs.org

For this compound (C₈H₅NO₂), the molecular weight is approximately 147.13 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z 147. The molecule would then fragment in a characteristic manner. Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen atom to give an [M-1]⁺ peak (m/z 146) or the loss of the formyl radical (-CHO) to give an [M-29]⁺ peak (m/z 118). docbrown.infolibretexts.org The fragmentation of the phenyl cation (m/z 77) can lead to a characteristic peak at m/z 51, corresponding to the loss of acetylene (B1199291). echemi.com The analysis of these fragments helps confirm the structure of the parent molecule and identify unknown reaction products. nih.govpharmacy180.com

m/zProposed Fragment IonFormulaNotes
147[C₈H₅NO₂]⁺Molecular Ion (M⁺)Parent molecule
118[M - CHO]⁺[C₇H₅O]⁺Loss of formyl radical
105[M - OCN]⁺[C₇H₅O]⁺Loss of cyanate radical
77[C₆H₅]⁺Phenyl cationCommon aromatic fragment
51[C₄H₃]⁺Cyclobutadienyl cation fragmentLoss of acetylene from phenyl cation

X-ray Diffraction Studies of Crystalline Derivatives or Precursors

X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional arrangement of atoms in a solid. While obtaining suitable crystals of a reactive intermediate like this compound can be challenging, XRD studies on its stable precursors or crystalline derivatives provide invaluable structural information.

For example, the crystal structure of a precursor like salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) can be determined to provide a baseline for understanding the geometry of the starting material. researchgate.netacs.orgnih.gov Similarly, if a reaction of this compound yields a stable, crystalline product, its structure can be solved by XRD. The analysis provides precise data on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and stereochemistry. This information is crucial for verifying reaction outcomes and understanding the steric and electronic factors that govern the molecular structure.

Representative Crystallographic Data for a Precursor (Salicylaldehyde)
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)14.13
b (Å)5.89
c (Å)7.12
β (°)99.8
Volume (ų)582.4

Note: The data in this table is representative for a small organic molecule like salicylaldehyde and serves for illustrative purposes. researchgate.netacs.org

Advanced Spectroscopic Probes for In Situ Reaction Monitoring

Understanding complex reaction mechanisms often requires observing the reaction as it occurs, a practice known as in situ monitoring. nih.govacs.org This approach is particularly vital for detecting short-lived or transient intermediates that would be missed by conventional offline analysis. mdpi.com

In situ FTIR and Raman spectroscopy are powerful techniques for this purpose. youtube.comxjtu.edu.cn By inserting a probe directly into the reaction vessel, spectra can be collected continuously, providing a real-time profile of the concentrations of reactants, intermediates, and products. mt.com For this compound, one could monitor the decrease of the intense cyanate peak around 2250 cm⁻¹ while simultaneously observing the growth of new peaks associated with products, providing direct kinetic and mechanistic data.

Another advanced method is transient absorption spectroscopy, a pump-probe technique used to study fleeting excited states and reaction intermediates on timescales from nanoseconds to femtoseconds. edinst.comedinst.com A laser pulse (pump) initiates the reaction, and a second light pulse (probe) measures the absorption spectrum of any transient species formed. This can provide crucial information about the electronic structure and lifetime of highly reactive intermediates that are invisible to other methods. nih.gov

Computational Chemistry and Theoretical Modeling of 2 Formylphenyl Cyanate Reactivity and Electronic Structure

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the geometries, reaction energies, and transition state barriers of chemical reactions involving organic molecules. For 2-formylphenyl cyanate (B1221674), DFT calculations can elucidate the pathways of its various reactions, such as cyclotrimerization to form polycyanurate networks or its participation in other addition and cycloaddition reactions.

By mapping the potential energy surface of a reaction, DFT can identify the lowest energy pathways, providing a theoretical framework for understanding the kinetics and thermodynamics of these processes. The calculations can model the influence of the ortho-formyl group on the reactivity of the cyanate functionality, including both steric and electronic effects. While specific DFT studies on 2-formylphenyl cyanate are not abundant in the literature, the principles can be drawn from studies on similar aryl cyanates and other substituted aromatic compounds.

Table 1: Representative Data from DFT Calculations on Related Cyanate Systems

ParameterValueMethod/Basis SetSource
C≡N Bond Length (in OCN⁻)1.187 ÅB3LYP/6-311++G(3df,3pd)[General DFT Study of Cyanate Anion]
C-O Bond Length (in OCN⁻)1.224 ÅB3LYP/6-311++G(3df,3pd)[General DFT Study of Cyanate Anion]
Rotational Barrier of Phenyl Group (in a substituted porphyrin)~2-3 kcal/molB3LYP/6-31G(d)[DFT Study on Substituted Porphyrins]

This table presents representative data from DFT calculations on related systems to illustrate the type of information that can be obtained. Data specific to this compound is not currently available in the literature.

The electronic structure of this compound can be analyzed using DFT to understand its reactivity. Key aspects of this analysis include the distribution of electron density, the nature of chemical bonds, and the energies and shapes of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character. The energy gap between the HOMO and LUMO is a critical parameter that relates to the chemical reactivity and stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.

For this compound, the electron-withdrawing nature of the formyl group is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted phenyl cyanate. The distribution of these orbitals would reveal the most probable sites for electrophilic and nucleophilic attack.

Table 2: Frontier Molecular Orbital Energies for a Representative Phenyl-Substituted Compound

Molecular OrbitalEnergy (eV)Method/Basis Set
HOMO-6.2B3LYP/6-31G(d)
LUMO-2.5B3LYP/6-31G(d)
HOMO-LUMO Gap3.7B3LYP/6-31G(d)

This table shows representative frontier molecular orbital energies for a generic phenyl-substituted compound as calculated by DFT. This data is for illustrative purposes and does not represent this compound specifically.

While the polymerization of cyanate esters is often depicted as a cyclotrimerization, radical-initiated pathways can also play a role, particularly in the presence of initiators or at high temperatures. DFT calculations are instrumental in studying the formation and stability of potential radical intermediates that may arise during the synthesis or polymerization of this compound.

These calculations can determine the spin density distribution in a radical species, which indicates where the unpaired electron is most likely to be found. This information is crucial for predicting the subsequent reaction steps. The stabilization of a radical intermediate can be assessed by calculating its formation energy and by analyzing the extent of delocalization of the unpaired electron. The presence of the aromatic ring and the formyl group in this compound would influence the stability of any radical intermediates through resonance and inductive effects.

Molecular Dynamics (MD) Simulations for Polymerization Processes and Material Properties

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. In the context of this compound, MD simulations can be used to model the polymerization process to form polycyanurate networks and to predict the material properties of the resulting thermoset polymer.

By simulating the interactions of a large number of monomer molecules under defined conditions of temperature and pressure, MD can provide insights into the curing process, including the rate of crosslinking and the final network topology. From the simulated polymer structure, various macroscopic properties can be calculated, such as density, glass transition temperature (Tg), coefficient of thermal expansion (CTE), and mechanical properties like Young's modulus. These simulations are invaluable for understanding how the chemical structure of the monomer, in this case, this compound, translates into the performance of the bulk material.

Table 3: Predicted Material Properties of a Cyanate Ester Resin from MD Simulations

PropertyPredicted ValueExperimental Range
Glass Transition Temperature (Tg)250-290 °C240-300 °C
Coefficient of Thermal Expansion (CTE)50-70 ppm/°C45-80 ppm/°C
Young's Modulus3.0-4.0 GPa2.8-4.5 GPa

This table contains representative data from MD simulations of a generic cyanate ester resin to illustrate the predictive capabilities of this method. The specific properties of poly(this compound) would require dedicated simulations.

Quantitative Structure-Reactivity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Reactivity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their reactivity. While no specific QSAR models for this compound derivatives are currently available, the principles of QSAR can be applied to predict the reactivity of new, unsynthesized derivatives.

A QSAR study would involve a set of this compound derivatives with varying substituents. For each derivative, a set of molecular descriptors would be calculated. These descriptors can be based on the topology, electronic properties (calculated using methods like DFT), or steric properties of the molecules. The reactivity of each compound, which could be a reaction rate or an equilibrium constant, would be measured experimentally.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that correlates the descriptors with the observed reactivity. A validated QSAR model can then be used to predict the reactivity of new derivatives, guiding the design of compounds with desired properties. For derivatives of this compound, QSAR could be used to predict how different substituents on the phenyl ring would affect the rate of polymerization or the stability of the resulting polymer.

Strategic Applications and Advanced Functional Material Integration of 2 Formylphenyl Cyanate Derivatives

Building Blocks for Complex Organic Synthesis

Synthesis of Nitrogen-Containing Heterocycles (e.g., Isoquinolines, Quinoxalines, Quinoxazolinones)

There is no readily available scientific literature that describes the use of 2-Formylphenyl cyanate (B1221674) as a direct precursor for the synthesis of isoquinolines, quinoxalines, or quinoxazolinones.

In general, the synthesis of these nitrogen-containing heterocycles involves well-established routes. For instance, isoquinolines are often synthesized via the Bischler-Napieralski, Pictet-Spengler, or Pomeranz-Fritsch reactions, which typically utilize phenethylamines and their derivatives as starting materials. Quinoxalines are commonly prepared by the condensation of an aryl o-diamine with a 1,2-dicarbonyl compound. The synthesis of quinoxazolinones can be achieved through various methods, including the reaction of o-phenylenediamine (B120857) with α-keto acids.

While the formyl group in 2-Formylphenyl cyanate could theoretically participate in cyclization reactions, and the cyanate group could be a leaving group or be transformed, no specific examples of such reactivity leading to the aforementioned heterocycles have been documented in the reviewed literature.

Precursors for Advanced Ligands and Metal Complexes

No specific research has been found detailing the use of this compound as a precursor for advanced ligands and their subsequent metal complexes.

The combination of a formyl group and a cyanate group on a phenyl ring presents potential for the design of novel ligands. The formyl group can be converted into an imine (Schiff base) by reaction with a primary amine, a common strategy for ligand synthesis. The cyanate group could potentially be involved in coordination or further reactions. However, the scientific literature does not provide examples of ligands or metal complexes derived from this compound. Research in this area is largely focused on derivatives of salicylaldehyde (B1680747) and other related compounds.

Integration into Covalent Organic Frameworks (COFs) and Porous Materials

There is no available information on the integration of this compound into covalent organic frameworks (COFs) or other porous materials.

The synthesis of COFs relies on the use of multitopic building blocks that can form strong covalent bonds in a reversible manner, leading to crystalline, porous structures. Aldehydes are common functional groups used in the synthesis of imine-linked COFs. While this compound contains a formyl group, its monofunctional nature with respect to typical COF-forming reactions would likely make it a modulator or end-capper rather than a primary building block for a porous framework. The cyanate group's reactivity under typical solvothermal conditions for COF synthesis is also not well-documented in this context. Similarly, no studies were found that describe the use of this compound in the synthesis of other types of porous materials.

Role in High-Performance Thermosetting Resins for Specialty Applications

While cyanate esters, in general, are a well-established class of monomers for high-performance thermosetting resins, there is no specific data or research available on thermosets derived from this compound.

Cyanate esters polymerize through a cyclotrimerization reaction of the cyanate groups to form a highly cross-linked polycyanurate network. These thermosets are known for their excellent thermal stability, high glass transition temperatures (Tg), low dielectric constants, and low moisture absorption, making them suitable for applications in aerospace and electronics.

The presence of a formyl group in this compound would be expected to influence the properties of the resulting polycyanurate. However, without experimental data, it is not possible to provide detailed research findings on the specific performance characteristics of such a resin. The table below illustrates typical properties of a common commercial cyanate ester resin for comparison, but it is important to note that these values are not representative of a thermoset made from this compound.

Table 1: Representative Properties of a Commercial Bisphenol A Dicyanate Thermoset

PropertyValue
Glass Transition Temperature (Tg)240-290 °C
Dielectric Constant (1 MHz)2.8 - 3.2
Dissipation Factor (1 MHz)0.005 - 0.008
Moisture Absorption (24h immersion)0.5 - 1.5 %

This data is for illustrative purposes only and does not represent a thermoset derived from this compound.

Emerging Research Directions and Future Perspectives for 2 Formylphenyl Cyanate Chemistry

Sustainable Synthesis Routes and Green Chemistry Approaches

The pursuit of environmentally benign chemical processes is a cornerstone of modern synthetic chemistry. For 2-formylphenyl cyanate (B1221674), future research will likely focus on developing synthesis routes that align with the principles of green chemistry, minimizing waste, and utilizing renewable resources and safer reagents.

Current synthetic strategies often rely on traditional methods that may involve hazardous reagents or generate significant waste. Emerging research is anticipated to explore greener alternatives. One promising direction is the catalytic cyanation of 2-formylphenol (salicylaldehyde) or its derivatives. While palladium- and nickel-catalyzed cyanations of aryl halides are well-established, adapting these methods to phenols or their derivatives using less toxic cyanide sources like potassium hexacyanoferrate(II) is a key area for development. nih.govresearchgate.netrsc.orgorganic-chemistry.orgwustl.eduorganic-chemistry.orggoogle.comchinesechemsoc.orgmdpi.com

Furthermore, the synthesis of the salicylaldehyde (B1680747) precursor itself is a target for green innovation. Methods utilizing ipso-hydroxylation of arylboronic acids with green oxidants like hydrogen peroxide in eco-friendly solvents such as ethanol (B145695) represent a significant step forward. rsc.org One-pot syntheses starting from readily available phenols and paraformaldehyde through reactive grinding also offer a solvent-free and efficient alternative. orientjchem.org

Future research in this area can be summarized in the following key directions:

Catalytic Cyanation: Development of efficient and recyclable catalysts for the direct cyanation of 2-formylphenol, avoiding the use of stoichiometric and highly toxic cyanating agents.

Bio-based Feedstocks: Investigating the synthesis of salicylaldehyde and its derivatives from lignin, a renewable biomass source rich in phenolic units, would significantly enhance the sustainability profile of 2-formylphenyl cyanate. researchgate.netrsc.org

Solvent-Free and Alternative Energy Inputs: Exploring mechanochemistry, microwave-assisted synthesis, and flow chemistry to reduce reaction times, energy consumption, and the need for hazardous organic solvents. researchgate.net

A comparative overview of potential green synthesis strategies is presented in Table 1.

Table 1: Comparison of Potential Green Synthesis Approaches for this compound Precursors

Approach Precursor Key Advantages Research Focus
Catalytic Cyanation 2-Formylphenol Atom economy, reduced toxicity Development of robust, selective, and recyclable catalysts.
ipso-Hydroxylation 2-Formylphenylboronic acid Mild conditions, green oxidants Optimization for high yields and scalability.
Reactive Grinding Phenol (B47542), Paraformaldehyde Solvent-free, energy-efficient Improving regioselectivity and yield for substituted phenols.

Novel Catalytic Systems for Selective Transformations

The bifunctional nature of this compound, possessing both an aldehyde and a cyanate ester group, offers a rich landscape for selective catalytic transformations. Future research will likely focus on developing novel catalytic systems that can selectively target one functional group while leaving the other intact, or that can orchestrate tandem reactions involving both moieties.

The formyl group is a versatile handle for a variety of organic transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions. For instance, selective catalytic reduction could yield the corresponding alcohol, while controlled oxidation could produce the carboxylic acid, both of which are valuable precursors for further functionalization. The Knoevenagel condensation of the salicylaldehyde moiety with active methylene (B1212753) compounds is a well-established route to chromane (B1220400) derivatives, and the development of new catalysts for this transformation could lead to novel heterocyclic structures. nih.gov

The cyanate ester group is primarily known for its ability to undergo cyclotrimerization to form highly cross-linked polycyanurate networks. researchgate.net However, its reactivity can be harnessed for other transformations. Catalytic systems that promote co-polymerization with other monomers, such as epoxides or benzoxazines, could lead to hybrid polymers with tailored properties. scientific.netacs.org

Key research directions in this area include:

Orthogonal Catalysis: Designing catalytic systems that exhibit high selectivity for either the formyl or the cyanate group, allowing for stepwise functionalization of the molecule.

Tandem Catalysis: Exploring catalysts that can initiate a sequence of reactions, for example, a catalytic transformation of the formyl group followed by the polymerization of the cyanate ester, to create complex polymer architectures in a single pot.

Asymmetric Catalysis: Developing chiral catalysts for enantioselective transformations of the formyl group, leading to optically active derivatives for applications in pharmaceuticals and materials science.

Development of Smart Materials and Responsive Systems from its Derivatives

The inherent reactivity of the functional groups in this compound derivatives makes them excellent building blocks for "smart" materials—materials that can respond to external stimuli such as light, heat, pH, or chemical analytes.

The aldehyde functionality can be used to incorporate this compound derivatives into stimuli-responsive polymer backbones or as cross-linking agents in hydrogels. For example, the formation of pH-sensitive imine bonds or acetals can be exploited to create materials that release an encapsulated cargo in response to a change in acidity. mdpi.comnih.gov

The cyanate ester group provides a mechanism for creating robust, thermally stable networks. By incorporating stimuli-responsive moieties into the polymer network derived from this compound, it is possible to create materials that exhibit changes in their mechanical, optical, or electrical properties. For instance, shape-memory polymers based on cyanate ester resins have been developed, which can recover their original shape upon heating. hit.edu.cn By strategically designing the cross-linked network, it may be possible to create multi-responsive systems.

Future research in this domain will likely focus on:

Chemosensors: Designing polymers where the interaction of an analyte with a receptor linked to the formyl group triggers a change in the bulk properties of the polycyanurate matrix.

Self-Healing Materials: Incorporating reversible bonds, which can be formed through the aldehyde group, into the cyanate ester network to impart self-healing capabilities.

Photo-responsive Systems: Derivatizing the formyl group with photo-active molecules to create materials that can change their shape, color, or other properties upon exposure to light.

Table 2: Potential Stimuli-Responsive Systems from this compound Derivatives

Stimulus Responsive Moiety (derived from) Potential Application
pH Imine or Acetal (Formyl group) Controlled drug release, pH sensors.
Temperature Polycyanurate Network (Cyanate ester) Shape-memory polymers, thermal sensors. hit.edu.cn
Light Photo-isomerizable groups (Formyl group) Optical switches, photo-actuators.

Advanced Characterization Techniques for In-Depth Understanding of Complex Systems

A thorough understanding of the structure-property relationships in materials derived from this compound is crucial for their rational design and application. Advanced characterization techniques will play a pivotal role in elucidating the complex processes that occur during the synthesis and polymerization of these materials.

In-situ monitoring techniques are particularly valuable for studying the cure kinetics of cyanate ester resins. Techniques such as differential scanning calorimetry (DSC), Fourier-transform infrared (FTIR) spectroscopy, and dielectric analysis (DEA) can provide real-time information on the degree of cure, glass transition temperature, and changes in the chemical structure during polymerization. scientific.netmdpi.comresearchgate.netdntb.gov.uaudayton.edu These methods can be used to optimize curing cycles and to understand the influence of the formyl group on the polymerization process.

Molecular dynamics (MD) simulations are emerging as a powerful tool for predicting the thermo-mechanical properties of cross-linked polymer networks. researchgate.netnih.gov By simulating the cross-linking process in silico, it is possible to gain insights into the network architecture and to predict properties such as the glass transition temperature, modulus, and coefficient of thermal expansion. These computational approaches can guide the experimental design of new materials with desired properties.

Future research will benefit from the application of a suite of advanced characterization techniques, including:

Rheology combined with spectroscopy: To simultaneously probe the evolution of viscoelastic properties and chemical changes during curing.

Solid-state NMR spectroscopy: To provide detailed information about the local chemical environments and the extent of cross-linking in the cured polymers. researchgate.net

Atomic Force Microscopy (AFM) and Nanoindentation: To map the mechanical properties of the cured materials at the nanoscale and to study the morphology of phase-separated blends.

By integrating these advanced characterization techniques with innovative synthetic strategies, the full potential of this compound as a versatile building block for the next generation of high-performance materials can be realized.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.